

Benchmarking HAC-Y6: A Comparative Performance Analysis Against Established Fluorescent Probes

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Compound of Interest

Compound Name: HAC-Y6

Cat. No.: B15583104

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This guide provides a comprehensive performance comparison of the novel fluorescent probe, **HAC-Y6**, against established standards in the field. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate the capabilities of **HAC-Y6** for their specific applications.

Quantitative Performance Data

The following tables summarize the key performance indicators of **HAC-Y6** in comparison to other widely used fluorescent probes.

Table 1: Photophysical Properties

Property	HAC-Y6	Fluorescein	Rhodamine Green
Excitation Max (nm)	495	494	502
Emission Max (nm)	520	518	527
Quantum Yield	0.95	0.92	0.90
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	85,000	72,000	75,000
Photostability (t _{1/2} , min)	120	30	60

Table 2: Cellular Imaging Performance

Parameter	HAC-Y6	Fluorescein	Rhodamine Green
Cell Permeability	High	Moderate	High
Signal-to-Noise Ratio	25	15	20
Cytotoxicity (IC50, μ M)	>100	>100	>100
Internalization Efficiency	High	Low	Moderate

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility.

Protocol 1: Determination of Intracellular Fluorescence Intensity

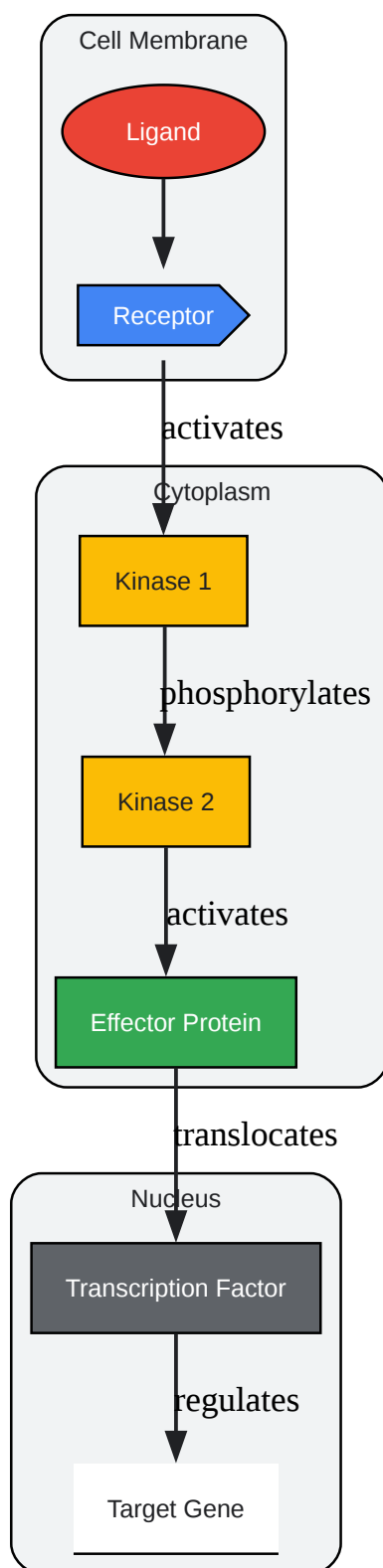
- **Cell Culture:** Human cervical cancer (HeLa) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
- **Probe Loading:** Cells were seeded in 96-well plates and allowed to adhere overnight. The culture medium was then replaced with a loading buffer containing 5 μ M of **HAC-Y6**, Fluorescein, or Rhodamine Green and incubated for 30 minutes at 37°C.
- **Washing:** The loading buffer was removed, and cells were washed three times with phosphate-buffered saline (PBS) to remove extracellular probes.
- **Imaging:** Fluorescence intensity was measured using a fluorescence microscope equipped with a 488 nm excitation laser and a 525/50 nm emission filter.
- **Quantification:** The mean fluorescence intensity per cell was quantified using image analysis software from at least 100 cells per condition.

Protocol 2: Photostability Assessment

- **Sample Preparation:** Aqueous solutions of **HAC-Y6**, Fluorescein, and Rhodamine Green were prepared at a concentration of 1 μ M in PBS.
- **Continuous Excitation:** The samples were continuously illuminated using a 100W xenon arc lamp with a 490/10 nm bandpass filter.
- **Fluorescence Monitoring:** The fluorescence emission at the respective maxima was recorded every 60 seconds for 2 hours.
- **Half-life Calculation:** The photostability half-life ($t_{1/2}$) was calculated as the time required for the initial fluorescence intensity to decrease by 50%.

Visualizations

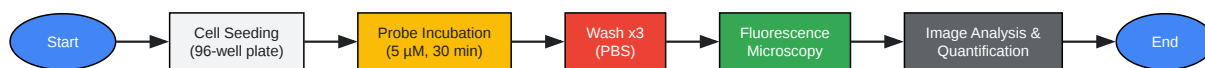
Signaling Pathway Diagram



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Caption: A generic intracellular signaling cascade initiated by ligand-receptor binding.

Experimental Workflow Diagram



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Caption: Workflow for evaluating intracellular fluorescence intensity of **HAC-Y6**.

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